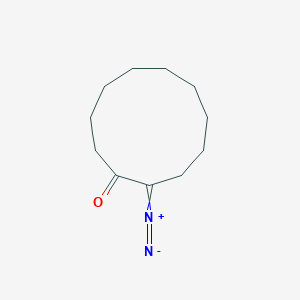
SOLVENT YELLOW 83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Yellow 83: is an organic compound classified as a diarylide pigment. It is widely used as a yellow colorant in various applications, including plastics, coatings, and inks. The compound is known for its excellent lightfastness, heat resistance, and solvent resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Solvent Yellow 83 involves several steps. Initially, 2,5-dimethoxy-4-chloroaniline is treated with diketene to produce an acetoacetylated aniline. This intermediate is then coupled with the bis diazonium salt derived from 3,3’-dichlorobenzidine .
Industrial Production Methods: : In industrial settings, the preparation of this compound typically involves diazotization of nitrosyl sulfuric acid, followed by coupling reactions under controlled temperature conditions. The process ensures uniform particle size, excellent lightfastness, and heat resistance .
Chemical Reactions Analysis
Types of Reactions: : Solvent Yellow 83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, affecting its color properties.
Substitution: Substitution reactions, particularly involving halogens, can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
Solvent Yellow 83 has a wide range of applications in scientific research:
Chemistry: It is used as a colorant in various chemical processes and products.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: In medical research, this compound is used in diagnostic imaging and as a marker in certain assays.
Industry: The pigment is extensively used in the production of plastics, coatings, and inks due to its excellent stability and color properties
Mechanism of Action
The mechanism of action of Solvent Yellow 83 involves its interaction with light, leading to the absorption and reflection of specific wavelengths. This interaction is primarily due to the compound’s molecular structure, which includes conjugated double bonds and aromatic rings. These structural features allow the compound to absorb light in the visible spectrum, resulting in its characteristic yellow color .
Comparison with Similar Compounds
Solvent Yellow 83 can be compared with other diarylide pigments, such as:
Pigment Yellow 13: Similar in structure but has different shade and tinting strength.
Pigment Yellow 10: Offers a different hue and is used in various applications.
Pigment Yellow 12: Known for its specific color properties and applications
Uniqueness: : this compound stands out due to its excellent lightfastness, heat resistance, and solvent resistance. These properties make it highly suitable for applications requiring long-term stability and durability .
Properties
CAS No. |
12239-75-7 |
|---|---|
Molecular Formula |
Br3Tb |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



